MFCD18315716
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(4-trifluoromethylphenyl)phenol typically involves the chlorination of 5-(4-trifluoromethylphenyl)phenol. This reaction can be carried out using chlorine gas or other chlorinating agents under controlled conditions to ensure selective chlorination at the desired position on the phenol ring.
Industrial Production Methods
In an industrial setting, the production of 3-Chloro-5-(4-trifluoromethylphenyl)phenol may involve large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing the production of unwanted by-products. The use of advanced reaction vessels and precise control of reaction parameters are essential for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-(4-trifluoromethylphenyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The chloro group can be reduced to form the corresponding hydroxy derivative.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: Hydroxy derivatives of the original compound.
Substitution: Various substituted phenolic compounds depending on the nucleophile used.
Scientific Research Applications
3-Chloro-5-(4-trifluoromethylphenyl)phenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It may be used in studies involving enzyme inhibition or as a probe for studying biological pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-5-(4-trifluoromethylphenyl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the chloro and trifluoromethyl groups can influence the compound’s lipophilicity and ability to penetrate cell membranes. These interactions can affect various biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-(trifluoromethyl)phenol
- 4-Chloro-3-(trifluoromethyl)phenol
- 2-Chloro-5-(trifluoromethyl)phenol
Uniqueness
3-Chloro-5-(4-trifluoromethylphenyl)phenol is unique due to the specific positioning of the chloro and trifluoromethyl groups on the phenol ring. This unique structure can result in distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
3-chloro-5-[4-(trifluoromethyl)phenyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF3O/c14-11-5-9(6-12(18)7-11)8-1-3-10(4-2-8)13(15,16)17/h1-7,18H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLDXYOLLZUBMDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)Cl)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10686091 |
Source
|
Record name | 5-Chloro-4'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10686091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261805-86-0 |
Source
|
Record name | 5-Chloro-4'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10686091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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